molecular formula C14H8BrClN2 B3295387 7-Bromo-4-chloro-2-phenylquinazoline CAS No. 887592-38-3

7-Bromo-4-chloro-2-phenylquinazoline

Cat. No.: B3295387
CAS No.: 887592-38-3
M. Wt: 319.58 g/mol
InChI Key: CFJZNGSRNJLEKY-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-2-phenylquinazoline is a quinazoline derivative. Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The molecular weight of this compound is 319.59 .


Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthesis of quinazoline derivatives will be classified into three categories based on the substitution patterns of the ring system: 2-Substituted-4 (3H)-quinazolines, 3-Substituted-4 (3H)-quinazolines, and 2,3-Disubstituted-4 (3H)-quinazolines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H8BrClN2 . The InChI code for this compound is 1S/C14H8BrClN2/c15-10-6-7-12-11 (8-10)13 (16)18-14 (17-12)9-4-2-1-3-5-9/h1-8H .


Chemical Reactions Analysis

Quinazoline derivatives are known to be involved in various chemical reactions. For instance, 2-Chloro-4-phenylquinazoline acts as a reagent in the synthesis of MTH1 inhibitors that are potential cancer eradicators .

Mechanism of Action

The mechanism of action of quinazoline derivatives is diverse, depending on the specific derivative and its biological targets. Many quinazoline derivatives have been found to have significant biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .

Future Directions

Quinazoline derivatives, including 7-Bromo-4-chloro-2-phenylquinazoline, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on further exploring the biological activities of these compounds, their potential applications in treating various diseases, and the development of novel therapeutics .

Properties

IUPAC Name

7-bromo-4-chloro-2-phenylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJZNGSRNJLEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695409
Record name 7-Bromo-4-chloro-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887592-38-3
Record name 7-Bromo-4-chloro-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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